
N-(1-propylpiperidin-4-yl)cyclobutanecarboxamide
Overview
Description
N-(1-propylpiperidin-4-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C13H24N2O and its molecular weight is 224.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide is 224.188863393 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulation of Pharmacological Properties
Selective introduction of fluorine atoms into N-alkyl-piperidine-carboxamides, such as N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide, has been studied for its impact on pharmacological properties. These modifications aim to explore basicity, lipophilicity, and aqueous solubility, important for developing local anesthetics like ropivacaine and levobupivacaine. Fluorination was found to modulate these properties significantly, providing insights for pharmaceutical chemistry (Vorberg et al., 2016).
Anticonvulsant Activity Exploration
Research on 2-piperidinecarboxylic acid derivatives, closely related to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide, revealed their potential for anticonvulsant activity. Structural modifications and the study of analogues provided insights into the structure-activity relationships, crucial for the development of treatments for tonic-clonic and partial seizures (Ho et al., 2001).
Stereoselective Synthesis of Piperidines
Ytterbium triflate-catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes, followed by dipolar cycloadditions with imines, demonstrated a method for producing piperidines with high trans stereoselectivity. This synthesis approach highlights the versatility of cyclobutane derivatives in generating structurally complex piperidines (Moustafa & Pagenkopf, 2010).
Electrochemical Aminoxyl-Mediated α-Cyanation
An electrochemical method for cyanation of secondary piperidines, including N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide analogues, was developed to diversify pharmaceutical building blocks. This approach allows for the modification of piperidines without the need for N-H bond protection, facilitating the synthesis of unnatural amino acids (Lennox et al., 2018).
Drug Discovery and Antibacterial Evaluation
The discovery and synthesis of novel compounds based on piperidine and cyclobutane frameworks have been directed towards evaluating their potential in drug discovery, particularly as CCR5 antagonists for HIV-1 treatment and as antibacterials. These studies emphasize the importance of structural innovation in developing new therapeutic agents (Imamura et al., 2006; Pouramiri et al., 2017).
Properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-8-15-9-6-12(7-10-15)14-13(16)11-4-3-5-11/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFHAOZZHFLRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)
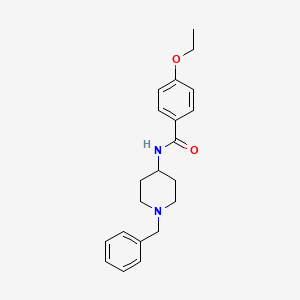
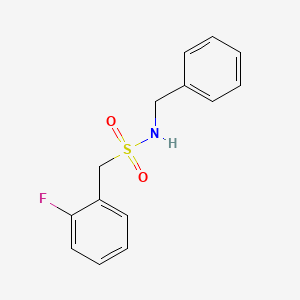
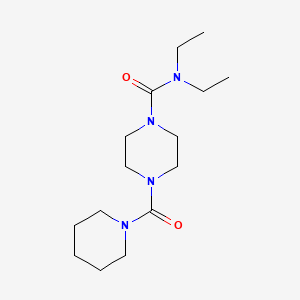
![1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)
![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)

![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)
![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)
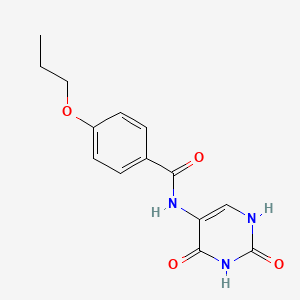


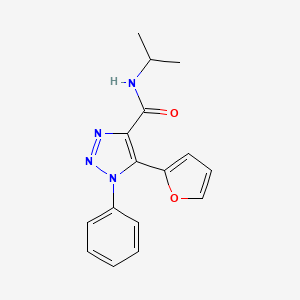
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)
